![molecular formula C15H15N5OS B2966569 6-Methyl-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one CAS No. 2201618-38-2](/img/structure/B2966569.png)

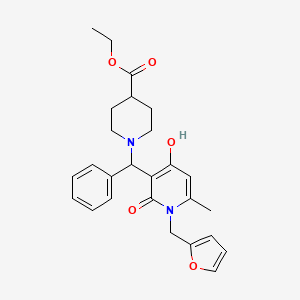

6-Methyl-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a complex organic molecule that likely contains a heterocyclic pyrimidine nucleus . Pyrimidine is a six-membered heterocyclic organic colorless compound containing two nitrogen atoms at the 1st and 3rd positions . It is an integral part of DNA and RNA and imparts diverse pharmacological properties .

Synthesis Analysis

Heterocyclic pyrimidine compounds can be synthesized by reacting chalcone with guanidine hydrochloride . The synthesized derivatives are confirmed by physicochemical properties and spectral data (IR, NMR, and elemental analyses) .Molecular Structure Analysis

The molecular structure of such compounds is typically confirmed by 1H-NMR, EI-Ms, IR, and elemental analysis .Chemical Reactions Analysis

The reaction involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group of compound 12 .Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds are typically confirmed by physicochemical properties and spectral data (IR, NMR, and elemental analyses) .科学的研究の応用

Synthesis and Biological Evaluation

Thieno[3,2-d]pyrimidin derivatives have been synthesized through various chemical reactions, showing a broad spectrum of biological activities. For instance, derivatives synthesized from (9-Methyl-5,6-dihydronaphtho[1′,2′:4,5]thieno[2,3-d]pyrimidin-11-yl)hydrazine displayed potent antimicrobial activities, with some compounds demonstrating higher antibacterial and antifungal potency compared to well-known drugs (Rashad et al., 2009). This underscores the potential of thieno[3,2-d]pyrimidin derivatives as a scaffold for developing new antimicrobial agents.

Another study focused on the synthesis of thieno[3,2-d]pyrimidin derivatives, revealing pronounced antimicrobial activity among some derivatives. This indicates their potential utility in creating new antimicrobial drugs (Bhuiyan et al., 2006).

Research into the physicochemical properties and antimicrobial activity of new spirocyclic thieno[2,3-d]pyrimidin-4(3H)-one derivatives showed that most compounds exhibited moderate and selective activity against Gram-positive bacteria, linking the impact of physicochemical properties on antimicrobial activity and cytotoxicity (Candia et al., 2017).

Antitumor and Antiviral Activities

The antitumor activity of new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives was evaluated, showing potent anticancer activity against several human cancer cell lines. This highlights the potential of these compounds in cancer therapy research (Hafez & El-Gazzar, 2017).

Thieno-fused 7-deazapurine ribonucleosides were synthesized and demonstrated low micromolar or submicromolar in vitro cytostatic activities against a broad panel of cancer and leukemia cell lines, as well as some antiviral activity against HCV (Tichy et al., 2017). This research underscores the versatility of thieno[3,2-d]pyrimidin derivatives in developing treatments for various diseases.

作用機序

Safety and Hazards

The safety and hazards of such compounds would depend on their specific chemical structure and biological activity. It’s important to note that while some pyrimidine derivatives have therapeutic potential, they may also have side effects or toxicities that need to be evaluated through rigorous testing .

将来の方向性

The future directions in the research of such compounds could involve the synthesis of new derivatives, testing their biological activity, and optimizing their properties for therapeutic use . The extensive use of antibiotics has led to the appearance of multidrug-resistant microbial pathogens which necessitated the search for new chemical entities for treatment of microbial infections .

特性

IUPAC Name |

6-methyl-2-[(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)methyl]pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5OS/c1-10-2-3-13(21)20(18-10)8-11-6-19(7-11)15-14-12(4-5-22-14)16-9-17-15/h2-5,9,11H,6-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIMJSUDZFLPECF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C=C1)CC2CN(C2)C3=NC=NC4=C3SC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methyl-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Diethyl 4-[5-(3-chlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B2966487.png)

![ethyl 2-[9-(4-ethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2966492.png)

![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3-methoxy-2-methyl-2H-indazole-6-carboxamide](/img/structure/B2966498.png)

![benzyl N-[3-(2,5-dioxoimidazolidin-4-yl)propyl]carbamate](/img/structure/B2966502.png)

![Tert-butyl (8-methyl-8-azabicyclo[3.2.1]octan-3-yl)carbamate](/img/no-structure.png)

![Ethyl 5-[[4-(dimethylsulfamoyl)benzoyl]amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2966508.png)